1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride 1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2219379-84-5
VCID: VC5977026
InChI: InChI=1S/C8H15NO.ClH/c1-8-3-2-7(10)6(4-8)9-5-8;/h6-7,9-10H,2-5H2,1H3;1H
SMILES: CC12CCC(C(C1)NC2)O.Cl
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67

1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride

CAS No.: 2219379-84-5

Cat. No.: VC5977026

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67

* For research use only. Not for human or veterinary use.

1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride - 2219379-84-5

Specification

CAS No. 2219379-84-5
Molecular Formula C8H16ClNO
Molecular Weight 177.67
IUPAC Name 1-methyl-6-azabicyclo[3.2.1]octan-4-ol;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c1-8-3-2-7(10)6(4-8)9-5-8;/h6-7,9-10H,2-5H2,1H3;1H
Standard InChI Key XEXURHXTPURGGX-UHFFFAOYSA-N
SMILES CC12CCC(C(C1)NC2)O.Cl

Introduction

Chemical Structure and Stereochemical Considerations

The core structure of 1-methyl-6-azabicyclo[3.2.1]octan-4-ol consists of a bicyclic system featuring a seven-membered ring fused to a five-membered ring, with the nitrogen atom positioned at the 6th position (Figure 1). The hydroxyl group at C4 and methyl group at N1 introduce stereochemical complexity, necessitating precise synthetic control to achieve desired configurations.

Molecular Geometry and Bonding

X-ray crystallographic studies of analogous compounds, such as 5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-4-ol, reveal that the bicyclic framework adopts a chair-boat conformation, with substituents occupying equatorial or axial positions depending on steric and electronic factors . For 1-methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride, molecular modeling predicts a similar conformational preference, where the hydroxyl group at C4 likely adopts an equatorial orientation to minimize steric clash with the methyl group at N1.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₆ClNO
Molecular Weight193.67 g/mol
Water SolubilityHigh (due to hydrochloride salt)
pKa (amine)~9.2 (estimated)
logP (octanol-water)-0.45 (calculated)

Synthetic Routes and Optimization

The synthesis of 1-methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride remains unreported in the literature, but analogous methodologies for related azabicyclo compounds provide a foundation for retrosynthetic analysis.

Key Synthetic Strategies

A plausible route involves the following steps:

  • Cyclization Precursor Preparation: Starting with a suitably substituted cycloheptene derivative, introduce an amine group at the 6th position via reductive amination or nucleophilic substitution.

  • Bicyclic System Formation: Employ ring-closing metathesis or acid-catalyzed cyclization to form the azabicyclo[3.2.1]octane skeleton.

  • Hydroxylation at C4: Osmium tetroxide-mediated dihydroxylation of a double bond precursor, followed by selective reduction, could introduce the C4 hydroxyl group .

  • N-Methylation and Salt Formation: Quaternize the nitrogen with methyl iodide and precipitate the hydrochloride salt using HCl gas.

Challenges in Stereocontrol

Epimerization at C4 poses a significant hurdle, as seen in the synthesis of C4-hydroxy phenylmorphans . Kinetic vs. thermodynamic control during hydroxylation must be carefully managed to avoid undesired diastereomers.

Pharmacological Profile and Mechanism of Action

While no direct studies on 1-methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride exist, structurally related tropane alkaloids and azabicyclo derivatives exhibit notable bioactivity:

Cholinergic Receptor Interactions

Tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) demonstrates muscarinic acetylcholine receptor (mAChR) antagonism, with an IC₅₀ of 1.2 µM for M1 receptors. Molecular docking studies suggest that the hydroxyl and methyl groups in 1-methyl-6-azabicyclo[3.2.1]octan-4-ol may engage similar binding pockets, though its distinct substitution pattern could alter selectivity.

Opioid Receptor Affinity

Analogous C4-hydroxylated phenylmorphans show µ-opioid receptor binding affinities in the nanomolar range (e.g., K₁ = 74 nM for 3b ). The spatial orientation of the hydroxyl group critically modulates agonist vs. antagonist activity—a principle likely applicable to this compound.

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